2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
Description
This compound is a structurally complex molecule featuring a benzoxazepin core fused with an acetamide linkage and a 2-methoxyphenoxy substituent. The benzoxazepin ring (a seven-membered heterocycle containing oxygen and nitrogen) is substituted with three methyl groups at positions 3, 3, and 5, along with a ketone at position 4.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-21(2)13-28-18-11-14(9-10-15(18)23(3)20(21)25)22-19(24)12-27-17-8-6-5-7-16(17)26-4/h5-11H,12-13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKGBSPLBAUZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3OC)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes a methoxy-substituted phenoxy group and a tetrahydro-benzoxazepine moiety, which contribute to its unique biological activity. This article reviews the biological activity of the compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 384.4 g/mol. The presence of both acetamide and oxo groups enhances its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.4 g/mol |
| Structure | Complex benzoxazepine structure |
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that similar compounds exhibit significant biological activities, including anticancer properties and antimicrobial effects. The benzoxazepine structure has been associated with various pharmacological effects, making it a promising scaffold for drug development.
Anticancer Activity
Research indicates that This compound may possess anticancer properties. Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that related benzoxazepine derivatives showed selective cytotoxicity against human cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through caspase-dependent pathways.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar benzoxazepine compounds have shown efficacy against various bacterial strains.
- Case Study 2 : In vitro assays revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating that modifications in the structure could enhance antimicrobial potency.
Interaction Studies
Interaction studies are crucial for understanding how the compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking simulations and in vitro binding assays can evaluate the affinity and specificity towards target receptors or enzymes.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Complex benzoxazepine structure | Potential anticancer activity |
| N-(3,4-dimethoxybenzyl)-2-acetamide | Simple acetamide | Moderate activity reported |
| 2-(4-chlorophenoxy)-N-(3-methylbenzoxazepin)acetamide | Benzoxazepine with chloride substitution | Enhanced selectivity against certain cancer cells |
| N-(benzyl)-2-(methoxyphenyl)acetamide | Simple phenyl substitution | Limited activity compared to more complex structures |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a broader class of acetamide derivatives with heterocyclic cores. Key analogues include:
- Thiazolidinedione-acetamides (e.g., 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides): These feature a thiazolidinedione ring, a known pharmacophore in antidiabetic drugs, linked to a methoxyphenoxy-acetamide group .
- Coumarin-derived acetamides (e.g., N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides): These incorporate a coumarin moiety, enhancing aromaticity and planar structure, which may influence binding to hydrophobic targets .
Pharmacological Activity
- Hypoglycemic Effects : Thiazolidinedione-acetamides act via peroxisome proliferator-activated receptor gamma (PPARγ) activation, improving insulin sensitivity . The target compound’s benzoxazepin core may target alternative pathways, such as glucagon-like peptide-1 (GLP-1) modulation, though this requires validation.
- Toxicity: highlights that substituents on the acetamide nitrogen significantly impact toxicity in mice.
Physicochemical Properties
Research Findings
- Hypoglycemic Efficacy : In , thiazolidinedione-acetamides showed ED₅₀ values ranging from 12–45 mg/kg in mice, with electron-withdrawing substituents enhancing activity. The target compound’s benzoxazepin core may offer prolonged half-life due to steric protection from methyl groups .
- Structural Insights: The methoxyphenoxy group in the target compound may improve blood-brain barrier penetration compared to coumarin-based analogues, which exhibit higher planarity and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
